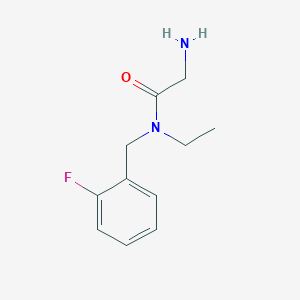

2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide

Descripción

Significance of Amide and Fluoro-Benzyl Moieties in Contemporary Chemical Research

The amide bond is a cornerstone of organic and medicinal chemistry, celebrated for its exceptional stability and its capacity to form hydrogen bonds. nih.govpulsus.comresearchgate.net This functionality is a fundamental component of peptides and proteins and is present in a substantial number of commercially available pharmaceuticals. nih.govresearchgate.netnih.gov Its planarity and ability to act as both a hydrogen bond donor and acceptor contribute significantly to the specific three-dimensional conformations of molecules, which is often a critical determinant of their biological activity. nih.gov The development of novel and more sustainable methods for creating amide bonds remains a key focus in both academic and industrial research. nih.gov

The introduction of a fluoro-benzyl moiety , and more broadly, the strategic use of fluorine in compound design, has become a powerful tool in medicinal chemistry. researchgate.nettandfonline.com The incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties. tandfonline.com For instance, the high electronegativity of fluorine can alter the acidity of nearby functional groups and introduce favorable electronic interactions. researchgate.net Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, thereby enhancing the metabolic stability and in vivo half-life of a drug candidate. tandfonline.compressbooks.pub The relatively small size of fluorine allows it to mimic hydrogen in some contexts, while its unique electronic properties confer distinct advantages. mdpi.com

Evolution of Structure-Activity Relationship (SAR) Studies Pertaining to Analogous Structures

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and the development of new functional molecules. These studies systematically modify the chemical structure of a compound to understand how these changes affect its biological activity or physical properties. For structures analogous to 2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide, SAR studies have provided invaluable insights.

Research on various N-benzyl-N-ethyl-acetamide derivatives has explored how substitutions on the benzyl (B1604629) ring influence their biological targets. For example, studies on related scaffolds have shown that the position and nature of substituents on the benzyl ring are crucial for activity. nih.govchapman.edu In some cases, ortho-substitution on the benzyl ring has been found to be critical for inhibitory activity against certain enzymes. nih.gov

Similarly, extensive SAR studies have been conducted on fluoro-substituted benzylamines. tandfonline.comnih.gov These investigations have demonstrated that the electron-withdrawing nature of fluorine can significantly impact the binding affinity and activity of these compounds. tandfonline.com The position of the fluorine atom on the aromatic ring is a key determinant of its effect, with ortho, meta, and para substitutions often leading to vastly different biological outcomes. nih.gov

The table below summarizes general SAR findings for analogous structures, providing a predictive framework for understanding this compound.

| Structural Moiety | Modification | General SAR Observation |

| Benzyl Ring | Positional Isomerism of Substituents | The location of substituents (ortho, meta, para) significantly alters biological activity due to steric and electronic effects. |

| Benzyl Ring | Nature of Substituent | Electron-withdrawing groups (like fluorine) can enhance potency and metabolic stability. |

| Amide Linkage | N-Alkylation | The size and nature of the alkyl groups on the amide nitrogen can influence binding affinity and selectivity. |

| Acetamide (B32628) Group | Chain Length/Substitution | Modifications to the acetyl group can impact solubility and interactions with target molecules. |

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is predicated on the synergistic potential of its constituent chemical motifs. The combination of a robust amide scaffold with a strategically fluorinated benzyl group presents a compelling case for its exploration as a novel chemical entity. The rationale for its study can be summarized by the following points:

Exploration of Novel Chemical Space: The synthesis and characterization of new molecules are fundamental to advancing chemical sciences. This compound represents a unique arrangement of functional groups that may exhibit previously unobserved chemical or biological properties.

Potential as a Scaffold in Medicinal Chemistry: Given the prevalence of amide and fluoro-benzyl groups in pharmaceuticals, this compound serves as a valuable building block or lead compound for the development of new therapeutic agents. nih.govnih.gov Its structure could be optimized to target a wide range of biological receptors and enzymes.

Development of Synthetic Methodologies: The synthesis of specifically substituted compounds like this one can drive innovation in synthetic organic chemistry, requiring the development of new or improved reaction pathways. rsc.orgnih.gov

Overview of Interdisciplinary Research Approaches Applied to the Compound

The comprehensive study of a novel compound such as this compound necessitates a multifaceted and interdisciplinary approach. The characterization and exploration of its potential applications draw upon a range of scientific disciplines:

Synthetic Chemistry: This forms the foundation of any investigation, focusing on the efficient and scalable synthesis of the target molecule. This may involve multi-step reaction sequences and purification techniques.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical structure and purity of the synthesized compound. bohrium.comscielo.br These methods provide detailed information about the connectivity of atoms and the types of functional groups present.

Computational Chemistry: In silico methods, including molecular modeling and quantum chemical calculations, can predict the three-dimensional structure, electronic properties, and potential interactions of the compound with biological targets. nih.gov This can help to rationalize experimental findings and guide further research.

Biochemical and Pharmacological Screening: If the compound is being investigated for biological activity, a variety of in vitro and in vivo assays are employed to assess its effects on specific enzymes, receptors, or cellular pathways. This often involves collaboration between chemists, biologists, and pharmacologists. frontiersin.org

The table below outlines the typical interdisciplinary workflow for the investigation of a novel chemical entity.

| Research Phase | Key Disciplines Involved | Techniques and Methodologies |

| Design & Synthesis | Organic Chemistry, Computational Chemistry | Retrosynthetic analysis, reaction optimization, molecular modeling. |

| Structural Elucidation | Analytical Chemistry | NMR, IR, Mass Spectrometry, X-ray Crystallography. |

| Property Evaluation | Physical Chemistry, Biochemistry | Solubility studies, stability assays, preliminary biological screening. |

| Application & Optimization | Medicinal Chemistry, Materials Science | SAR studies, lead optimization, formulation development. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-2-14(11(15)7-13)8-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGMKFRNFOCZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1F)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Investigations of 2 Amino N Ethyl N 2 Fluoro Benzyl Acetamide

Quantum Mechanical Characterization of Electronic and Molecular Structure

This section would require quantum mechanical calculations, such as those based on Density Functional Theory (DFT), to be performed on 2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide.

Molecular Orbital Theory and Frontier Orbital Analysis

A frontier orbital analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals would provide insights into the molecule's chemical reactivity and stability. A data table, as requested, would present these energy values.

Electrostatic Potential Surface Mapping and Charge Distribution

To understand the charge distribution and potential for intermolecular interactions, an electrostatic potential (ESP) map would need to be generated. This would visually represent the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting how it might interact with other molecules.

Conformational Analysis and Molecular Dynamics Simulations of this compound

This part of the investigation would focus on the molecule's three-dimensional structure and dynamic behavior.

Exploration of Energy Landscapes and Stable Conformations

A systematic conformational search and energy calculations would be necessary to identify the most stable three-dimensional arrangements (conformations) of the molecule. The relative energies of these conformers would be presented in a data table to indicate their populations at equilibrium.

Dynamic Behavior in Simulated Solvation and Biological Environments

Molecular dynamics (MD) simulations would be required to study the movement of the molecule over time in different environments, such as in water or a simulated biological membrane. These simulations provide a deeper understanding of the molecule's flexibility and interactions with its surroundings.

Molecular Docking and Ligand-Receptor Interaction Predictions for Potential Biological Targets

To predict potential biological targets, molecular docking simulations would be performed. This involves computationally placing the molecule into the binding sites of various proteins to predict the strength and mode of interaction. The results, typically presented as docking scores and a description of the interactions, would be included in a data table.

The absence of published research in these specific areas for this compound highlights a gap in the current scientific literature. Future computational studies would be necessary to generate the data required to populate the detailed structure of the requested article.

In Silico Screening for Putative Protein and Nucleic Acid Targets

Due to the absence of specific in silico screening data for this compound, this section will discuss the probable targets based on studies of analogous compounds.

In silico screening is a computational technique used to identify potential molecular targets for a given compound. For a molecule like this compound, a virtual screening campaign would typically involve docking the compound's three-dimensional structure against a library of known protein and nucleic acid structures. The goal is to find targets to which the molecule binds with high affinity, suggesting a potential biological interaction.

Based on studies of similar N-substituted acetamide (B32628) derivatives, a range of protein families could be considered as putative targets. For instance, various acetamide compounds have been investigated as potential inhibitors of enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase and butyrylcholinesterase). semanticscholar.orgresearchgate.net Additionally, N-substituted acetamides have been explored as antagonists for G-protein coupled receptors, like the P2Y14 receptor, which is implicated in inflammatory diseases. acs.orgnih.gov Another study on N-(2-methoxy-benzyl)-acetamide highlighted its potential interaction with poly (ADP-ribose) polymerase (PARP) proteins, which are significant targets in cancer therapy. bohrium.combohrium.comeurjchem.com

The screening could also extend to other enzyme classes where acetamide-containing molecules have shown activity, such as DNA gyrase in bacteria, making them potential antimicrobial agents. benthamdirect.com The specific structural features of this compound, including the primary amino group, the flexible ethyl group, and the fluorinated benzyl (B1604629) moiety, would be critical in determining its specific binding preferences and potential target profile.

Elucidation of Predicted Binding Modes and Interaction Energies

As specific binding mode and interaction energy data for this compound are unavailable, this section will describe the likely binding interactions based on computational studies of related molecules.

Following the identification of potential targets through in silico screening, molecular docking simulations are employed to predict the binding mode and estimate the binding affinity of the compound to its target. These simulations place the flexible ligand into the binding site of the rigid or flexible receptor and score the different poses based on a scoring function that approximates the binding free energy.

For a compound like this compound, the predicted binding mode would be highly dependent on the specific topology and amino acid composition of the target's active site. However, some general interaction patterns can be anticipated based on its chemical structure. The acetamide backbone can act as both a hydrogen bond donor (from the N-H of the primary amine) and acceptor (at the carbonyl oxygen). The aromatic ring of the 2-fluoro-benzyl group can participate in various non-covalent interactions, including:

Hydrophobic interactions: with nonpolar amino acid residues.

π-π stacking: with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Cation-π interactions: with positively charged residues like lysine (B10760008) and arginine.

Halogen bonding: the fluorine atom could interact with electron-rich atoms in the binding pocket.

The interaction energies, typically calculated as binding free energies (ΔGbind), provide a quantitative measure of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine these energy calculations. researchgate.net For example, in studies of N-aryl-acetamide derivatives as potential MAO-B inhibitors, specific hydrogen bonds and hydrophobic interactions were identified as key contributors to the negative binding free energy, indicating favorable binding. semanticscholar.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles for Research Context (Excluding Specific Values and Clinical Outcomes)

In the absence of specific ADME prediction data for this compound, this section outlines the probable ADME characteristics based on computational models and studies of similar compounds.

In silico ADME prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. acdlabs.com Various computational models are used to predict these properties based on the molecule's structure.

Predictive Models for Permeation and Distribution Characteristics

Predictive models for permeation and distribution often rely on a combination of physicochemical properties and established empirical rules. For this compound, these models would likely predict its ability to cross biological membranes and distribute into different tissues.

Key parameters that are typically evaluated include:

Lipophilicity (logP): This parameter is crucial for predicting membrane permeability. The presence of both polar (amino and acetamide groups) and nonpolar (benzyl and ethyl groups) moieties suggests a balanced lipophilicity.

Aqueous Solubility: The polar groups would contribute to its solubility in aqueous environments, which is important for absorption.

Molecular Weight: The compound's molecular weight falls within the range typically associated with good oral bioavailability according to Lipinski's rule of five.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences both solubility and membrane permeability.

Blood-Brain Barrier (BBB) Penetration: The fluorinated benzyl group might influence its ability to cross the BBB, a desirable property for neurologically active compounds.

Computational tools often use quantitative structure-property relationship (QSPR) models built on large datasets of experimentally determined ADME properties to make these predictions. researchgate.net

Enzyme-Mediated Metabolic Pathway Predictions

Predictive models for metabolism aim to identify the most likely sites on a molecule that will be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. acdlabs.com These predictions are crucial for understanding the compound's metabolic stability and identifying potential metabolites.

For this compound, several metabolic pathways could be predicted:

N-dealkylation: The N-ethyl group could be a site for oxidative dealkylation by CYP enzymes.

Aromatic hydroxylation: The 2-fluoro-benzyl ring is a potential site for hydroxylation, although the position of the fluorine atom might influence the regioselectivity of this reaction.

Amide hydrolysis: The acetamide bond could be susceptible to hydrolysis by amidase enzymes, which would lead to the cleavage of the molecule. Studies on the metabolism of benznidazole, which contains an N-benzylacetamide moiety, have identified N-benzylacetamide as a major metabolite in human plasma, suggesting that this cleavage is a significant metabolic pathway. nih.govconicet.gov.arresearchgate.net

Oxidation of the methylene (B1212753) bridge: The CH2 group connecting the benzyl ring to the nitrogen atom could undergo oxidation.

Software tools for metabolic prediction often use rule-based systems derived from known metabolic transformations or more sophisticated machine learning models trained on extensive metabolic data. nih.gov These tools can provide a ranked list of potential metabolic sites and the resulting metabolites.

Mechanistic Biological Investigations of 2 Amino N Ethyl N 2 Fluoro Benzyl Acetamide Preclinical Research Focus

In Vitro Studies on Cellular and Subcellular Systems

No publicly available data exists for the in vitro studies of 2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide.

Enzyme Inhibition/Activation Kinetics and Specificity Assays

Information regarding the effects of this compound on enzyme kinetics and specificity is not available in the public domain.

Receptor Binding and Functional Assays in Recombinant Systems

There is no published research detailing the receptor binding profile or functional activity of this compound in recombinant systems.

Cellular Pathway Modulation and Signal Transduction Analysis

Studies on the modulation of cellular pathways and signal transduction by this compound have not been publicly reported.

Transcriptomic and Proteomic Profiling in Treated Cell Lines

No data from transcriptomic or proteomic profiling of cell lines treated with this compound is available.

Subcellular Localization and Organelle Interaction Studies

Research on the subcellular localization and interaction of this compound with organelles has not been found in public sources.

In Vivo Studies in Preclinical Animal Models (Focus on Mechanism and Efficacy, Excluding Safety and Dosage)

No preclinical in vivo studies detailing the mechanism of action and efficacy of this compound in animal models are publicly available.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and research articles, detailed preclinical mechanistic biological investigations for the chemical compound this compound are not currently available.

While the provided outline specifies a detailed exploration of the compound's pharmacodynamics, target engagement, efficacy in disease models, and metabolic fate, no specific studies matching these criteria for this compound could be identified. The scientific community relies on published research to disseminate findings, and it appears that preclinical data for this particular compound has not been disclosed in the public domain.

Information is available for structurally related acetamide (B32628) derivatives, which have been investigated for various therapeutic purposes. For instance, studies on compounds such as 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide Hydrochloride and 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride have been published, detailing their respective biological activities. However, due to the principles of structure-activity relationships in pharmacology, these findings cannot be reliably extrapolated to this compound, as minor structural modifications can lead to significant differences in biological effects.

The absence of public data means that the following specific areas of investigation, as requested, cannot be detailed for this compound:

Identification and Validation of Specific Biological Targets and Pathways:Similarly, there is no information on the molecular targets and pathways modulated by this compound, nor any data from affinity chromatography, chemical proteomics, or genetic manipulation studies for target validation.

It is possible that research on this compound is in early, unpublished stages or is proprietary information held by a private entity. Until such research is published in peer-reviewed journals or other public forums, a detailed and scientifically accurate article on its preclinical mechanistic biological investigations cannot be constructed.

Future Research Directions and Unanswered Questions Regarding 2 Amino N Ethyl N 2 Fluoro Benzyl Acetamide

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally conscious synthetic routes is a cornerstone of modern chemical research. For 2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide, future investigations will likely focus on moving beyond traditional synthetic methods towards more innovative and sustainable alternatives. This could involve the exploration of biocatalysis, employing enzymes to facilitate key bond formations, which can lead to higher stereoselectivity and milder reaction conditions. Additionally, flow chemistry presents a promising avenue for a more controlled and scalable synthesis, potentially reducing waste and improving safety.

Future research could also delve into the use of novel catalysts or reagents that are more abundant, less toxic, and recyclable. The principles of green chemistry will be paramount, aiming to minimize the environmental footprint of the synthesis by reducing the number of steps, maximizing atom economy, and utilizing greener solvents. A comparative analysis of different synthetic strategies, old and new, will be crucial in identifying the most viable pathway for potential larger-scale production.

Deeper Understanding of Molecular Mechanisms and Potential Off-Target Interactions

A fundamental aspect of future research will be to unravel the precise molecular mechanisms through which this compound exerts its effects. This involves identifying its primary biological targets and understanding the intricate downstream signaling pathways that are modulated. Advanced techniques such as chemical proteomics and thermal shift assays could be employed to identify direct binding partners within the cellular milieu.

Crucially, a comprehensive assessment of potential off-target interactions is necessary. nih.gov While a compound may exhibit high affinity for its intended target, interactions with other proteins can lead to unforeseen effects. nih.gov A thorough off-target profiling, using computational predictions and experimental screening against a broad panel of receptors, enzymes, and ion channels, will be essential to build a complete picture of the compound's pharmacological profile. nih.gov This deeper understanding is critical for predicting potential side effects and for the rational design of more selective analogs.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To gain more physiologically relevant insights into the activity of this compound, the development and utilization of advanced preclinical models are imperative. nih.gov While traditional cell culture systems provide a valuable starting point, future research should leverage more complex in vitro models, such as 3D organoids and co-culture systems, which better mimic the tissue microenvironment. nih.gov These models can provide more accurate predictions of a compound's efficacy and potential toxicity.

Investigation of Synergistic Effects with Other Research Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in chemical research. nih.gov Future investigations should explore the potential for this compound to act in synergy with other research compounds. nih.gov This could involve combination screening with a library of known bioactive molecules to identify potential synergistic pairs.

Once a synergistic interaction is identified, further mechanistic studies would be required to understand the underlying biological rationale. This could involve elucidating whether the compounds act on different targets in the same pathway or if one compound enhances the activity of the other through various mechanisms. The identification of synergistic combinations could open up new avenues for its potential application and may allow for the use of lower concentrations of each compound, potentially reducing off-target effects. nih.gov

Addressing Gaps in Comprehensive Structure-Activity Relationship Elucidation

A thorough understanding of the structure-activity relationship (SAR) is fundamental for the rational design of improved analogs. nih.gov While initial studies may have provided some insights, a more comprehensive elucidation of the SAR for this compound is a critical area for future research. This will involve the systematic modification of different parts of the molecule, including the fluoro-benzyl group, the ethyl-acetamide linker, and the terminal amino group, to understand how these changes impact biological activity. nih.gov

Computational modeling and molecular docking studies can be used to guide the design of new derivatives and to rationalize the observed SAR data. nih.gov The goal is to develop a clear understanding of the key structural features required for optimal activity and selectivity. This knowledge will be instrumental in designing next-generation compounds with enhanced potency and a more favorable pharmacological profile.

Identification of Novel Preclinical Application Areas Based on Mechanistic Insights

As a deeper understanding of the molecular mechanisms of this compound emerges, it may become possible to identify novel preclinical application areas beyond its initial scope of investigation. For instance, if the compound is found to modulate a key signaling pathway implicated in a particular disease, its potential utility in that context could be explored.

This will require a multidisciplinary approach, integrating data from mechanistic studies with knowledge of disease biology. High-throughput screening against a panel of disease-relevant assays could also help to uncover unexpected activities. The identification of new preclinical applications based on a solid mechanistic rationale would significantly expand the potential value and impact of this research compound.

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves multi-step protocols. For example, starting with substituted 2-fluoro-benzylamine, sequential alkylation with ethyl bromide followed by coupling with a protected amino-acetamide intermediate can be employed. Refluxing in ethanol with stoichiometric acetic acid under controlled pH (6–7) enhances amide bond formation, as demonstrated in analogous acetamide syntheses . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitoring reaction progress using TLC or HPLC ensures intermediate stability and minimizes side products .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural confirmation. Single-crystal diffraction data refined using SHELXL (via the SHELX suite) resolves bond lengths, angles, and stereochemistry . Complementary techniques include:

- NMR : H and C NMR to confirm substituent integration (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, ethyl group signals at δ 1.2–1.4 ppm).

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3350 cm (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 265.12) .

Q. How do researchers assess the physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Solubility : Phase-solubility studies in buffers (pH 1–10) and solvents (DMSO, ethanol) at 25°C and 37°C using UV-Vis spectrophotometry.

- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the amide bond).

- LogP : Reverse-phase HPLC or shake-flask methods determine partition coefficients, critical for bioavailability predictions .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity and pharmacokinetic behavior of this compound?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes or receptors). Docking grids centered on active sites (e.g., kinase domains) evaluate hydrogen bonding and hydrophobic contacts with the fluorobenzyl group .

- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d,p) level, computing electrostatic potential maps to identify nucleophilic/electrophilic regions .

- ADMET Prediction : Tools like SwissADME or pkCSM predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test alerts) .

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement outliers?

Methodological Answer:

- Data Validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For XRD, analyze residual electron density maps in SHELXL to identify disordered solvent or missing hydrogen atoms .

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) detects conformational flexibility causing signal broadening.

- Alternative Refinement Models : Test twinning or anisotropic displacement parameters in SHELXL for low-resolution datasets .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Analog Synthesis : Systematic modification of substituents (e.g., varying fluorobenzyl positions or replacing ethyl with bulkier alkyl groups) followed by bioassays (e.g., enzyme inhibition IC).

- Pharmacophore Mapping : MOE or Discovery Studio identifies critical features (e.g., the acetamide linker’s hydrogen-bonding capacity) for activity .

- QSAR Modeling : Partial least squares (PLS) regression correlates molecular descriptors (e.g., polar surface area, molar refractivity) with experimental data .

Q. How do researchers address discrepancies in biological activity data across different assay conditions?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize variability.

- Buffer Compatibility : Test activity in phosphate vs. Tris buffers to rule out pH/ionic strength effects.

- Cell Line Validation : Ensure consistent passage numbers and viability metrics (e.g., >90% via trypan blue) for cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.